1-Deoxymannojirimycin

描述

属性

IUPAC Name |

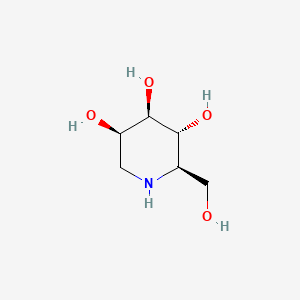

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84444-90-6 | |

| Record name | D-manno-Deoxynojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084444906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-deoxymannojirimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 1-Deoxymannojirimycin (1-DMJ)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxymannojirimycin (1-DMJ) is a pivotal iminosugar analogue of mannose, recognized for its potent and specific inhibition of key enzymes within the N-linked glycosylation pathway. As a powerful molecular tool, it has been instrumental in elucidating the intricacies of glycoprotein processing and quality control within the endoplasmic reticulum (ER). Its primary mechanism of action involves the targeted inhibition of Class I α-1,2-mannosidases, which leads to a cascade of cellular effects, including the arrest of glycan maturation, induction of ER stress, and interference with the lifecycle of various enveloped viruses. This technical guide provides an in-depth exploration of 1-DMJ's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate its application in research and drug development.

Core Mechanism of Action: Inhibition of N-Linked Glycosylation

The fundamental mechanism of 1-DMJ revolves around its function as a transition-state analogue inhibitor of specific glycosidases. The nitrogen atom in its piperidine ring mimics the positively charged oxacarbenium ion intermediate formed during the enzymatic hydrolysis of mannosidic linkages. This allows 1-DMJ to bind with high affinity to the active site of target enzymes, effectively blocking their catalytic activity.

Primary Target: Class I α-1,2-Mannosidase

The principal target of 1-DMJ is the Class I α-1,2-mannosidase located in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2] This enzyme is responsible for the initial trimming steps in the maturation of N-linked glycans, specifically removing α-1,2-linked mannose residues from the Man9GlcNAc2 precursor attached to newly synthesized glycoproteins.

By inhibiting this enzyme, 1-DMJ treatment causes the accumulation of glycoproteins bearing unprocessed, high-mannose N-glycans (primarily Man9GlcNAc2 and Man8GlcNAc2 structures).[3] This disruption prevents the formation of complex and hybrid-type glycans, which are crucial for the correct folding, stability, trafficking, and function of many proteins.

Downstream Consequences of Inhibition

-

Protein Misfolding and ER-Associated Degradation (ERAD): Proper N-glycan structure is a critical signal in the ER quality control system. The calnexin/calreticulin cycle, which assists in the folding of many glycoproteins, relies on the recognition of monoglucosylated high-mannose glycans. By preventing the trimming of mannose residues, 1-DMJ interferes with this cycle and can lead to the accumulation of misfolded proteins. These terminally misfolded proteins are typically targeted for degradation via the ER-Associated Degradation (ERAD) pathway. However, the altered glycan structure can also impair recognition by ERAD components, leading to ER stress.[4]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers ER stress, activating the Unfolded Protein Response (UPR).[5] The UPR is a signaling network mediated by three ER-resident sensors: PERK, IRE1α, and ATF6. Activation of the UPR aims to restore homeostasis by upregulating ER chaperones (like GRP78/BiP), attenuating global protein synthesis, and enhancing ERAD capacity.[4] Chronic or unresolved ER stress, however, can lead to the activation of apoptotic pathways, often signaled by the upregulation of the transcription factor CHOP.[4][6]

-

Antiviral Activity: Many enveloped viruses, including HIV and influenza virus, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins (e.g., gp120 for HIV). These glycoproteins are essential for viral entry into host cells. By preventing the maturation of N-glycans on these viral proteins, 1-DMJ leads to the production of non-infectious or poorly infectious viral particles.[5]

Quantitative Data on Inhibitor Potency

The inhibitory activity of 1-DMJ is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the enzyme source, substrate, and assay conditions.

| Enzyme Target | Common Name | Organism/Tissue | Inhibition Type | IC50 | Ki | Reference(s) |

| α-1,2-Mannosidase | Class I α-Mannosidase | Not Specified | - | 0.02 µM | Not Reported | [1] |

| α-1,2-Mannosidase | Class I α-Mannosidase | Not Specified | - | 20 µM | Not Reported | [5] |

| Mannosidase II | Golgi α-Mannosidase II | Rat Liver | Non-competitive | ~500 µM* | Not Reported | [7] |

| α-Glucosidase | Neutral α-Glucosidase | Human | - | 40 nM | Not Reported | [8] |

| α-Glucosidase | α-Glucosidase | Saccharomyces cerevisiae | Competitive | Not Reported | Not Reported | [9] |

| Value represents the approximate concentration for 50% inhibition. |

Detailed Experimental Protocols

Protocol: In Vitro α-Mannosidase Inhibition Assay (Colorimetric)

This protocol is adapted for determining the inhibitory activity of 1-DMJ against α-mannosidase using a chromogenic substrate.

Principle: The assay measures the enzymatic cleavage of p-nitrophenyl-α-D-mannopyranoside (pNP-Man) into α-D-mannose and p-nitrophenol (pNP). When the reaction is stopped with a basic solution, the pNP product develops a yellow color, which is quantified by measuring absorbance at 405 nm. The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

α-Mannosidase enzyme (e.g., from Jack Bean)

-

This compound (1-DMJ)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Substrate: p-nitrophenyl-α-D-mannopyranoside (pNP-Man)

-

Stop Solution: 0.2 M Sodium Carbonate (Na2CO3)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of 1-DMJ in Assay Buffer. Create a serial dilution series (e.g., 10 concentrations) to determine the IC50.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (50 µL final volume before adding substrate):

-

Blank (No Enzyme): 25 µL Assay Buffer + 25 µL Assay Buffer

-

Control (No Inhibitor): 25 µL Enzyme solution (diluted in Assay Buffer) + 25 µL Assay Buffer

-

Inhibitor Wells: 25 µL Enzyme solution + 25 µL of each 1-DMJ dilution

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of pre-warmed pNP-Man substrate solution (e.g., 2 mM in Assay Buffer) to all wells to start the reaction. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to all wells. The solution should turn yellow in wells with enzyme activity.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the Blank wells from all other readings.

-

Calculate the percentage of inhibition for each 1-DMJ concentration using the formula: % Inhibition = (1 - (Abs_Inhibitor / Abs_Control)) * 100

-

Plot the % Inhibition against the logarithm of the 1-DMJ concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Analysis of Glycoprotein Processing via Endoglycosidase H (Endo H) Digestion

Principle: Endo H is an endoglycosidase that specifically cleaves high-mannose and some hybrid N-glycans, but not complex N-glycans. Glycoproteins retained in the ER due to 1-DMJ treatment will have high-mannose glycans and be sensitive to Endo H digestion. This sensitivity is detected as a downward shift in molecular weight on an SDS-PAGE gel, as the large glycan chains are removed.

Materials:

-

Cells expressing a glycoprotein of interest

-

This compound (1-DMJ)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Endoglycosidase H (Endo H) and supplied reaction buffer

-

Denaturing Buffer (supplied with Endo H)

-

SDS-PAGE gels, buffers, and Western blot apparatus

-

Primary antibody specific to the glycoprotein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with an effective concentration of 1-DMJ (e.g., 1 mM) for 24-48 hours. Leave another set untreated as a control.

-

Cell Lysis: Harvest both treated and untreated cells. Lyse the cells in ice-cold Lysis Buffer. Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C) and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Endo H Digestion Setup: For both treated and untreated lysates, set up two reactions:

-

- Endo H: 20 µg of protein lysate + Denaturing Buffer. Heat at 100°C for 10 min. Cool, add Reaction Buffer and water.

-

+ Endo H: 20 µg of protein lysate + Denaturing Buffer. Heat at 100°C for 10 min. Cool, add Reaction Buffer and Endo H enzyme (e.g., 500 units).

-

-

Digestion: Incubate all samples at 37°C for 1-2 hours.

-

SDS-PAGE and Western Blot:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Probe with the primary antibody against the glycoprotein of interest, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Interpretation:

-

Untreated Cells: The glycoprotein should be mostly resistant to Endo H (no or minimal band shift), indicating it has been processed into complex glycans in the Golgi.

-

1-DMJ Treated Cells: The glycoprotein should be sensitive to Endo H, showing a distinct downward shift in the band in the "+ Endo H" lane compared to the "- Endo H" lane. This confirms the accumulation of high-mannose glycans.

-

Protocol: Monitoring ER Stress via Western Blot for CHOP and GRP78

Principle: The induction of ER stress by 1-DMJ can be monitored by measuring the upregulation of key UPR target proteins. GRP78 (BiP) is a major ER chaperone whose expression is increased by all three UPR branches. CHOP (GADD153) is a transcription factor primarily induced under prolonged ER stress that mediates apoptosis.

Procedure: This protocol follows the same initial steps as the Endo H assay (cell treatment, lysis, protein quantification).

-

Cell Treatment: Treat cells with 1-DMJ for various time points (e.g., 0, 8, 16, 24 hours) to observe a time-course of UPR induction. A positive control, such as tunicamycin (2 µg/mL), should be used in parallel.

-

Lysis and Quantification: Lyse cells and quantify protein concentration as described previously.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a membrane.

-

Block the membrane.

-

Incubate the membrane with a primary antibody against CHOP or GRP78. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same blot to ensure equal loading.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

-

Data Interpretation: An increase in the band intensity for GRP78 and CHOP in 1-DMJ-treated cells compared to untreated controls indicates the activation of the UPR and induction of ER stress.[4][6]

Signaling Pathways and Logical Relationships

1-DMJ's Impact on the ER Quality Control and Stress Response

The inhibition of α-1,2-mannosidase by 1-DMJ directly impacts the protein folding and quality control machinery of the ER, leading to the activation of the UPR.

Conclusion

This compound is an indispensable tool for studying the N-linked glycosylation pathway. Its specific inhibition of Class I α-1,2-mannosidase provides a precise method for arresting glycan processing at the high-mannose stage. This action has profound consequences on protein quality control, ER homeostasis, and the viability of enveloped viruses, making 1-DMJ a subject of continued interest in cell biology, virology, and oncology. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize 1-DMJ in their experimental designs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-デオキシマンノジリマイシン 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 3. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-deoxynojirimycin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of 1-Deoxymannojirimycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxymannojirimycin (DMJ) is an iminosugar, a structural mimic of mannose, that serves as a potent and specific inhibitor of Golgi α-mannosidase I. This enzyme plays a pivotal role in the N-linked glycosylation pathway, a critical post-translational modification process for a vast array of cellular and viral proteins. By arresting the trimming of mannose residues, DMJ effectively remodels the glycan structures on glycoproteins, leading to a cascade of downstream biological effects. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its applications in research and therapeutic development.

Mechanism of Action: Inhibition of N-Linked Glycosylation

The primary function of this compound lies in its ability to inhibit the enzymatic activity of α-1,2-mannosidases, particularly the class I enzyme located in the Golgi apparatus.[1] This inhibition disrupts the sequential trimming of mannose residues from the high-mannose N-glycan precursor (Man9GlcNAc2) that is transferred to nascent polypeptides in the endoplasmic reticulum. The consequence of this enzymatic blockade is the accumulation of glycoproteins bearing high-mannose-type N-glycans, preventing their further processing into complex and hybrid-type glycans.[1]

dot

Caption: Inhibition of N-Linked Glycosylation by this compound.

Quantitative Data on Enzyme Inhibition

This compound is a highly specific inhibitor of class I α-1,2-mannosidase. While it can also inhibit mannosidase II, it does so at much higher concentrations and through a non-competitive mechanism.[2]

| Enzyme Target | Inhibitor | IC50 | Ki | Type of Inhibition | Reference |

| Class I α-1,2-Mannosidase | This compound | 0.02 µM | N/A | N/A | [1] |

| Golgi α-Mannosidase I | This compound | 20 µM | N/A | N/A | [3] |

| Mannosidase II | This compound | N/A | N/A | Non-competitive | [2] |

Antiviral Activity

The alteration of glycoprotein processing by this compound has significant implications for virology. Many viral envelope proteins are heavily glycosylated, and the proper formation of these glycans is essential for viral infectivity, including folding, trafficking, and interaction with host cell receptors.

Human Immunodeficiency Virus (HIV): DMJ has demonstrated antiviral activity against HIV-1 strains.[3] It has been shown to inhibit HIV-1-induced syncytium formation and to modify the processing of the transmembrane glycoprotein gp41.[4] This interference with glycoprotein maturation can lead to reduced viral infectivity.

Influenza Virus: Studies have shown that DMJ can affect the processing of influenza viral glycoproteins.[5] By altering the glycan structures on viral hemagglutinin and neuraminidase, DMJ can potentially interfere with viral entry and release. However, one study noted that DMJ did not affect the yield or infectivity of the NWS influenza virus strain.[5]

| Virus | Inhibitor | EC50 | Assay | Reference |

| Mutant HIV-1 Strains | This compound | 90 - 155 µM | Cytopathicity Assay | [3] |

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded or improperly processed proteins in the endoplasmic reticulum can lead to a cellular stress response known as the Unfolded Protein Response (UPR). By inhibiting N-glycan processing, this compound can induce ER stress.[6] The accumulation of high-mannose glycoproteins can trigger the activation of the three main UPR sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).[7][8] This can lead to the upregulation of chaperones to aid in protein folding, but under prolonged stress, it can also trigger apoptosis.

dot

Caption: ER Stress Induction by this compound.

Experimental Protocols

α-Mannosidase Activity Assay (Colorimetric)

Principle: This assay measures the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man) by α-mannosidase, resulting in the production of p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.

Materials:

-

96-well microplate

-

Microplate reader

-

p-nitrophenyl-α-D-mannopyranoside (pNP-Man) solution

-

Enzyme sample (e.g., purified α-mannosidase or cell lysate)

-

Substrate Buffer (e.g., sodium acetate buffer, pH 4.5)

-

Stop Reagent (e.g., 0.2 M sodium carbonate)

-

This compound (for inhibition studies)

Procedure:

-

Enzyme Preparation: Prepare the enzyme solution to the desired concentration in an appropriate buffer.

-

Inhibitor Preparation (for IC50 determination): Prepare a serial dilution of this compound.

-

Assay Setup:

-

To appropriate wells of a 96-well plate, add 10 µL of the enzyme sample.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of DMJ for a specified time (e.g., 15 minutes) at room temperature.

-

Add 90 µL of Substrate Buffer to each well.

-

-

Reaction Initiation: Add 100 µL of the pNP-Man solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Add 50 µL of Stop Reagent to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each DMJ concentration compared to the control (no inhibitor) and plot the results to determine the IC50 value.

dot

Caption: Workflow for α-Mannosidase Inhibition Assay.

HIV-1 Antiviral Assay (p24 Antigen ELISA)

Principle: This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of an antiviral compound indicates inhibition of viral replication.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, CEM)

-

HIV-1 viral stock

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Commercial HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

Infect the cells with a pre-titered amount of HIV-1.

-

Immediately after infection, add the different concentrations of DMJ to the respective wells. Include a "no drug" control.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA:

-

Data Analysis:

-

Generate a standard curve using the recombinant p24 standards provided in the kit.

-

Determine the concentration of p24 in each supernatant sample.

-

Calculate the percentage of viral inhibition for each DMJ concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the DMJ concentration to determine the EC50 value.

-

Influenza Virus Plaque Reduction Assay

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques (localized areas of cell death) caused by influenza virus infection in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

6-well or 12-well cell culture plates

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

Overlay medium (e.g., containing Avicel or agarose)

-

This compound

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., crystal violet) or immunostaining reagents

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[14][15][16][17]

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound in infection medium.

-

Prepare dilutions of the influenza virus stock.

-

-

Infection:

-

Wash the MDCK cell monolayers with PBS.

-

Infect the cells with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of different concentrations of DMJ. Include a "no drug" control.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the corresponding concentrations of DMJ to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

-

Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

-

Plaque Visualization:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Alternatively, immunostaining for a viral antigen can be performed.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each DMJ concentration compared to the "no drug" control.

-

Plot the percentage of plaque reduction against the DMJ concentration to determine the EC50 value.

-

Conclusion

This compound is a powerful tool for researchers studying the intricacies of N-linked glycosylation and its impact on cellular and viral processes. Its specific inhibition of Golgi α-mannosidase I provides a means to manipulate glycan structures and investigate the consequences on protein folding, quality control, viral replication, and cellular stress responses. The detailed protocols provided in this guide offer a starting point for the quantitative assessment of its enzymatic inhibition and antiviral activities. Further research into the therapeutic potential of DMJ and its derivatives, particularly in the context of antiviral and anticancer strategies, is warranted.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory effect of novel 1-deoxynojirimycin derivatives on HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligomannose-Type Glycan Processing in the Endoplasmic Reticulum and Its Importance in Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finding the Missing Link between the Unfolded Protein Response and O-GlcNAcylation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ablinc.com [ablinc.com]

- 10. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Influenza virus plaque assay [protocols.io]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Biochemical Landscape of 1-Deoxymannojirimycin: A Technical Guide for Researchers

An in-depth exploration of the biochemical properties, inhibitory mechanisms, and cellular consequences of 1-Deoxymannojirimycin (DMJ), a pivotal tool in glycobiology and therapeutic development.

Introduction

This compound (DMJ) is a potent and specific inhibitor of class I α-1,2-mannosidases, crucial enzymes in the N-linked glycosylation pathway.[1] As a mannose analogue, DMJ interferes with the trimming of mannose residues from oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. This interference leads to the accumulation of high-mannose N-glycans, profoundly impacting protein folding, quality control, and trafficking. These effects have positioned DMJ as an invaluable research tool for dissecting the complexities of glycoprotein processing and as a promising candidate for the development of novel antiviral and anticancer therapies. This guide provides a comprehensive overview of the biochemical properties of DMJ, detailed experimental protocols for its study, and visualizations of its mechanism of action and cellular impact.

Physicochemical Properties

This compound is a polyhydroxylated piperidine alkaloid. Its structural similarity to mannose allows it to be recognized by and bind to the active site of α-mannosidases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₄ | PubChem |

| Molecular Weight | 163.17 g/mol | PubChem |

| CAS Number | 73285-50-4 | Sigma-Aldrich |

| Solubility | Soluble in water | Sigma-Aldrich |

| Appearance | White to off-white powder | Sigma-Aldrich |

Mechanism of Action and Enzyme Specificity

DMJ primarily functions as a competitive inhibitor of class I α-1,2-mannosidases, which are responsible for the removal of specific mannose residues from the Man₉GlcNAc₂ oligosaccharide precursor during glycoprotein maturation. By binding to the active site of these enzymes, DMJ prevents the trimming process, leading to the accumulation of glycoproteins with unprocessed, high-mannose-type N-glycans.[1]

Crucially, DMJ exhibits selectivity for Golgi α-mannosidase I over ER α-mannosidase.[2] This specificity allows for the targeted disruption of the later stages of mannose trimming in the Golgi complex.

Quantitative Inhibition Data

The inhibitory potency of DMJ is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). There is some variability in the reported IC50 values in the literature, which may be attributed to different experimental conditions, enzyme sources, and substrates used.

| Enzyme | Organism/Compartment | IC50 | Ki | Reference |

| Class I α-1,2-Mannosidase | Not specified | 0.02 µM | - | Cayman Chemical[1] |

| Golgi α-Mannosidase I | Rat Liver | Low µM range | Not specified | Bischoff et al., 1984[2] |

| ER α-Mannosidase | Rat Liver | Not inhibited | Not specified | Bischoff et al., 1984[2] |

Experimental Protocols

α-Mannosidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a method to determine the inhibitory activity of this compound against α-mannosidase using a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM). The release of p-nitrophenol is measured spectrophotometrically.

Materials:

-

α-Mannosidase (e.g., from Jack Bean)

-

This compound (DMJ)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

Sodium acetate buffer (e.g., 100 mM, pH 4.5)

-

Sodium carbonate (e.g., 200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of α-mannosidase in sodium acetate buffer. The final concentration in the assay will need to be optimized based on the enzyme's activity.

-

Prepare a series of dilutions of DMJ in sodium acetate buffer to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each DMJ dilution to the appropriate wells.

-

Include control wells with buffer instead of DMJ (for 100% enzyme activity) and wells with buffer and no enzyme (for background).

-

Add 20 µL of the α-mannosidase solution to all wells except the background controls.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Prepare a stock solution of pNPM in sodium acetate buffer.

-

To initiate the reaction, add 20 µL of the pNPM solution to all wells. The final concentration of pNPM should be at or near its Km value for the enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 100 µL of sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other readings.

-

Calculate the percentage of inhibition for each DMJ concentration relative to the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the DMJ concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Impact of this compound

N-Linked Glycosylation Pathway and DMJ Inhibition

The following diagram illustrates the major steps of N-linked glycosylation in the endoplasmic reticulum and Golgi apparatus, highlighting the specific point of inhibition by this compound.

Caption: N-Linked Glycosylation Pathway and DMJ Inhibition.

Experimental Workflow for α-Mannosidase Inhibition Assay

The workflow for determining the inhibitory potential of a compound like DMJ against α-mannosidase can be visualized as follows.

References

The Impact of 1-Deoxymannojirimycin on N-linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Deoxymannojirimycin (DMJ), a pivotal inhibitor of the N-linked glycosylation pathway. We will delve into its mechanism of action, provide quantitative data on its inhibitory effects, and present detailed experimental protocols for its study. Furthermore, this guide offers visualizations of the core biological pathways and experimental workflows to facilitate a comprehensive understanding of DMJ's role in glycoscience and its potential therapeutic applications.

Introduction to this compound and N-linked Glycosylation

N-linked glycosylation is a fundamental post-translational modification of proteins, crucial for their proper folding, stability, trafficking, and function. This complex process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, involves the enzymatic addition and trimming of oligosaccharide chains, or glycans, to asparagine residues of nascent polypeptides.

This compound (DMJ) is a mannose analogue that acts as a potent and specific inhibitor of a key enzyme in this pathway: Golgi α-mannosidase I.[1][2] By disrupting the normal trimming of mannose residues, DMJ leads to the accumulation of high-mannose N-glycans on glycoproteins, a modification that can have profound effects on cellular processes and is a subject of intense research in virology and oncology.[3][4][5]

Mechanism of Action of this compound

DMJ primarily exerts its effect by inhibiting Golgi α-mannosidase I, an enzyme responsible for the removal of α-1,2-linked mannose residues from the Man9GlcNAc2 oligosaccharide precursor. This inhibition effectively halts the conversion of high-mannose glycans to complex and hybrid N-glycans.[1][2] Notably, DMJ shows significantly less activity against other mannosidases, such as Golgi α-mannosidase II, and does not inhibit ER α-mannosidase, highlighting its specificity.[1][6]

The accumulation of high-mannose glycoproteins due to DMJ treatment can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways, as the cell's quality control machinery recognizes the improperly processed glycans. This can ultimately lead to cell cycle arrest and apoptosis in certain cell types.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of DMJ against various α-mannosidases is a critical parameter in its application as a research tool and potential therapeutic agent. The following table summarizes the key quantitative data available in the literature.

| Enzyme Target | Inhibitor | IC50 Value | Ki Value | Organism/System | Reference |

| Class I α-1,2-Mannosidase | This compound | 0.02 µM | - | Not specified | [1] |

| Golgi α-Mannosidase I | This compound | Low µM concentrations | - | Rat Liver | [1] |

| Golgi α-Mannosidase II | This compound | <50,000 nM | <50,000 nM | Rat | [7] |

| ER α-Mannosidase | This compound | Not inhibitory | - | Rat Liver | [6] |

| Lysosomal α-Mannosidase | This compound | Not inhibitory | - | Rat Liver | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

α-Mannosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of DMJ on α-mannosidase.

Principle: The assay measures the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man) into p-nitrophenol (pNP), which can be quantified by measuring its absorbance at 405 nm.[8]

Materials:

-

Purified or partially purified α-mannosidase

-

This compound (DMJ)

-

p-nitrophenyl-α-D-mannopyranoside (pNP-Man) solution

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of DMJ in the assay buffer.

-

In a 96-well plate, add 20 µL of the enzyme solution to each well.

-

Add 20 µL of the DMJ dilutions (or buffer for the control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNP-Man solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each DMJ concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DMJ concentration.

N-Glycan Analysis by HPLC

This protocol outlines the analysis of N-glycan profiles from glycoproteins of cells treated with DMJ.

Principle: N-glycans are enzymatically released from glycoproteins, fluorescently labeled, and then separated and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cells cultured with and without DMJ

-

Cell lysis buffer

-

Peptide-N-Glycosidase F (PNGase F)

-

2-Aminobenzamide (2-AB) labeling kit

-

Acetonitrile (ACN)

-

Formic acid

-

HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

Procedure:

-

Cell Lysis and Protein Extraction:

-

Harvest cells treated with and without DMJ.

-

Lyse the cells in a suitable buffer and quantify the protein concentration.

-

-

N-Glycan Release:

-

Denature the protein sample by heating.

-

Add PNGase F to the denatured protein and incubate overnight at 37°C to release the N-glycans.

-

-

Fluorescent Labeling:

-

Dry the released glycans using a vacuum centrifuge.

-

Label the dried glycans with 2-AB according to the manufacturer's instructions. This involves a reductive amination reaction.

-

-

HPLC Analysis:

-

Purify the 2-AB labeled glycans to remove excess label.

-

Reconstitute the labeled glycans in an appropriate solvent (e.g., 70% ACN).

-

Inject the sample into the HPLC system.

-

Separate the glycans using a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Detect the fluorescently labeled glycans using a fluorescence detector.

-

-

Data Analysis:

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DMJ on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[13][14][15]

Materials:

-

Cells to be tested

-

This compound (DMJ)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of DMJ in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the DMJ dilutions (or medium with vehicle for the control) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each DMJ concentration relative to the control.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the N-linked glycosylation pathway and a typical experimental workflow for studying the effects of DMJ.

N-linked Glycosylation Pathway and DMJ Inhibition

Caption: N-linked glycosylation pathway showing the inhibitory effect of DMJ.

Experimental Workflow: Assessing DMJ's Effect on Viral Glycoprotein Processing

References

- 1. The effect of this compound on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannose Analog this compound Inhibits the Golgi-Mediated Processing of Bean Storage Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-deoxynojirimycin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

The Role of 1-Deoxymannojirimycin in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 1-Deoxymannojirimycin (DMJ) in the induction of endoplasmic reticulum (ER) stress. DMJ, a potent inhibitor of α-1,2-mannosidase I, disrupts N-linked glycosylation, a critical process for proper protein folding within the ER. This interference leads to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. This document details the molecular mechanisms of DMJ-induced ER stress, the key signaling pathways involved (IRE1, PERK, and ATF6), and provides detailed experimental protocols for assessing the cellular response to DMJ. Quantitative data on the effects of related compounds on ER stress markers are presented, offering a framework for experimental design.

Introduction: The Endoplasmic Reticulum and Glycoprotein Folding

The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome, particularly secreted and transmembrane proteins. A key post-translational modification occurring in the ER is N-linked glycosylation, a process crucial for the correct conformation, stability, and function of many proteins. The fidelity of this process is monitored by the ER quality control system, which ensures that only properly folded proteins are transported to their final destinations.

Perturbations in the ER environment that disrupt protein folding lead to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR). The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

This compound as an Inducer of ER Stress

This compound (DMJ) is an iminosugar that acts as a specific and potent inhibitor of ER α-1,2-mannosidase I. This enzyme plays a crucial role in the trimming of mannose residues from N-linked glycans on newly synthesized glycoproteins. By inhibiting this step, DMJ disrupts the normal maturation of glycoproteins, leading to the accumulation of proteins with aberrant, high-mannose glycans. These improperly processed glycoproteins are recognized as misfolded by the ER quality control machinery, resulting in their retention within the ER and the subsequent induction of ER stress and the UPR.

Signaling Pathways Activated by this compound-Induced ER Stress

The accumulation of misfolded glycoproteins triggered by DMJ leads to the dissociation of the master ER chaperone, BiP (Binding immunoglobulin protein), also known as GRP78, from the luminal domains of the three UPR sensors, leading to their activation.

The IRE1 Pathway

Upon BiP dissociation, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. The primary substrate for this RNase is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces a potent transcriptional activator, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and lipid biosynthesis to expand the ER's capacity.

The PERK Pathway

Similar to IRE1, the dissociation of BiP allows PERK to dimerize and autophosphorylate. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of the mRNA encoding activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).

The ATF6 Pathway

Following its release from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6n), which is an active transcription factor. ATF6n moves to the nucleus and activates the transcription of genes encoding ER chaperones, including BiP itself, and components of the ERAD machinery.

Quantitative Analysis of DMJ-Induced ER Stress Markers

While comprehensive dose-response and time-course data for this compound are limited in the literature, studies on the closely related α-glucosidase inhibitor, 1-Deoxynojirimycin (DNJ), provide valuable insights into the expected quantitative effects on ER stress markers. It is important to note that the following data for DNJ should be considered as a proxy, and optimal concentrations and time points for DMJ should be determined empirically for each experimental system. One study has shown that 1 mM DMJ induces GRP78/BiP and XBP1 activation in human hepatocarcinoma 7721 cells after 8 hours of treatment.

Table 1: Dose-Dependent Effect of 1-Deoxynojirimycin (DNJ) on ER Stress Markers in Mouse Hypothalamic Neuronal GT1-7 Cells (6-hour treatment)

| Treatment | p-eIF2α (relative intensity) | ATF4 (relative intensity) | CHOP (relative intensity) | Cleaved Caspase-3 (relative intensity) |

| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |

| DNJ (10 µg/mL) | ~1.2 | ~1.1 | ~1.2 | ~1.1 |

| DNJ (25 µg/mL) | ~1.5 | ~1.4 | ~1.6 | ~1.5 |

| DNJ (50 µg/mL) | ~1.8 | ~1.7 | ~2.0 | ~1.9 |

| Tunicamycin (5 µg/mL) | ~2.5 | ~2.8 | ~3.5 | ~3.0 |

Data is estimated from published Western blot images and presented as fold change relative to the vehicle control. Tunicamycin is a potent and widely used ER stress inducer.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on ER stress in cultured cells.

Induction of ER Stress with this compound

-

Cell Culture: Plate the cells of interest at an appropriate density in multi-well plates, allowing them to adhere and reach 70-80% confluency.

-

DMJ Preparation: Prepare a stock solution of this compound hydrochloride in sterile, nuclease-free water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of DMJ. Include a vehicle control (medium with the same concentration of the solvent used for the DMJ stock). For time-course experiments, add the DMJ-containing medium at different time points before harvesting all samples simultaneously.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis. For protein analysis, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For RNA analysis, lyse the cells directly in the culture dish using a lysis buffer compatible with RNA extraction kits.

Western Blot Analysis of ER Stress Markers

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target ER stress markers (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-ATF6) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

RT-PCR Analysis of XBP1 mRNA Splicing

-

RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.

-

Human XBP1 Forward Primer: 5'-CCT TGT GGT TGA GAA CCA GG-3'

-

Human XBP1 Reverse Primer: 5'-CCC AAG GGG AAG GCA GTC-3'

-

-

PCR Conditions (Example):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 product will be larger than the spliced XBP1 product (by 26 bp).

-

Visualization and Quantification: Visualize the bands under UV light after ethidium bromide staining. The relative amounts of the spliced and unspliced forms can be quantified using densitometry.

Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with DMJ as described in section 5.1.

-

MTT Reagent Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound serves as a valuable tool for studying the mechanisms of ER stress and the Unfolded Protein Response. By inhibiting a key enzyme in the N-linked glycosylation pathway, DMJ provides a specific and reproducible method for inducing the accumulation of misfolded glycoproteins and activating the three major branches of the UPR. The experimental protocols and quantitative data framework provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate cellular responses to ER stress and to explore potential therapeutic strategies targeting these pathways. Further research is warranted to delineate the precise dose-response and temporal dynamics of DMJ-induced ER stress in various cell types and disease models.

The Antiviral Activity Spectrum of 1-Deoxymannojirimycin: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin (DMJ) is an iminosugar that functions as a potent inhibitor of specific host-cell enzymes involved in the N-linked glycosylation pathway of proteins. By targeting α-mannosidase I in the endoplasmic reticulum (ER), DMJ disrupts the correct folding and processing of viral envelope glycoproteins, a critical step for the assembly and infectivity of many enveloped viruses. This technical guide provides a comprehensive overview of the antiviral activity spectrum of DMJ, its mechanism of action, a compilation of its efficacy against various viruses, and detailed experimental protocols for its evaluation.

Introduction

Enveloped viruses rely heavily on the host cell's machinery for the synthesis, folding, and maturation of their surface glycoproteins. These glycoproteins are essential for viral entry, assembly, and evasion of the host immune system. The N-linked glycosylation pathway, a post-translational modification process occurring in the endoplasmic reticulum and Golgi apparatus, is a key cellular process co-opted by these viruses. This compound (DMJ), a mannose analogue, acts as an inhibitor of crucial enzymes within this pathway, presenting a broad-spectrum antiviral strategy that targets host factors rather than viral components, thereby potentially reducing the likelihood of drug resistance.

Mechanism of Action

The primary antiviral mechanism of this compound lies in its ability to inhibit α-mannosidase I, a key enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum. This inhibition leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharides. The improper glycosylation of viral envelope proteins disrupts their correct folding, leading to their retention in the ER, degradation, and a reduction in the production of infectious viral particles.

The N-linked glycosylation pathway is a highly conserved process that begins in the endoplasmic reticulum with the synthesis of a lipid-linked oligosaccharide precursor. This precursor is then transferred to nascent polypeptide chains. A series of trimming and processing steps, involving enzymes like glucosidases and mannosidases, follows to produce mature glycoproteins. DMJ specifically interferes with the mannose trimming steps, causing a halt in the maturation of the glycan chains.

Antiviral Activity Spectrum

This compound has demonstrated antiviral activity against a range of enveloped viruses that utilize the N-linked glycosylation pathway for the maturation of their surface glycoproteins. The efficacy of DMJ can vary depending on the virus, the specific strain, the cell line used for in vitro studies, and the experimental conditions.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various enveloped viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of this compound against Human Immunodeficiency Virus Type 1 (HIV-1)

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HIV-1 (IIIB) | CEM | Cytopathicity | 90 - 155 | >500 | >3.2 - 5.6 | --INVALID-LINK-- |

| HIV-1 (Mutant) | CEM | Cytopathicity | 90 - 155 | Not Reported | Not Reported | --INVALID-LINK-- |

Table 2: Antiviral Activity of this compound against Flaviviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV) | BHK | Yield Reduction | ~6.5 (for a derivative) | >500 | >77 | --INVALID-LINK-- |

Table 3: Antiviral Activity of this compound against Other Enveloped Viruses

| Virus | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Notes |

| Influenza Virus | MDCK | Not specified | Not specified | Not specified | Not specified | Inhibits processing of viral glycoproteins.[1] |

| Hepatitis B Virus (HBV) | Not specified | Not specified | Not specified | Not specified | Not specified | Activity suggested through inhibition of glycoprotein processing. |

| Hepatitis C Virus (HCV) | Not specified | Replicon Assay | Not specified | Not specified | Not specified | Activity suggested through inhibition of glycoprotein processing. |

Note: Data for some viruses are limited, and the provided values may be for DMJ derivatives. Further research is needed for a more comprehensive quantitative analysis.

Experimental Protocols

The evaluation of the antiviral activity of this compound requires standardized in vitro assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for quantifying the effect of an antiviral compound on infectious virus production.

Protocol Details:

-

Cell Culture: Seed a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare a series of dilutions of DMJ in a serum-free medium.

-

Virus Infection: Aspirate the culture medium from the cells and infect with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% methylcellulose or 0.6% agarose) containing the different concentrations of DMJ.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-10 days, depending on the virus).

-

Staining and Counting: Once plaques are visible, fix the cells with a solution such as 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each DMJ concentration relative to the untreated virus control. The EC50 is determined by regression analysis of the dose-response curve.

Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.

Protocol Details:

-

Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Treatment: After viral adsorption, wash the cells and add a culture medium containing serial dilutions of DMJ.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting: Collect the supernatant (and/or cell lysates) from each well.

-

Titration: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Data Analysis: The reduction in viral titer in the presence of DMJ is used to calculate the EC50 value.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its selectivity. The MTT assay is a common colorimetric method for this purpose.

Protocol Details:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of DMJ to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each DMJ concentration compared to the untreated cell control. The CC50 is determined by regression analysis.

Conclusion

This compound represents a promising class of host-targeted antiviral agents with a broad spectrum of activity against enveloped viruses. Its mechanism of action, the inhibition of N-linked glycosylation, is a well-defined and critical process for the maturation of many viral glycoproteins. While in vitro data demonstrates its potential, further research is necessary to fully elucidate its efficacy against a wider range of viruses and to optimize its therapeutic index for potential clinical applications. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the antiviral properties of DMJ and related iminosugars.

References

1-Deoxymannojirimycin in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 1-Deoxymannojirimycin (DMJ) in cancer cell line studies. DMJ is an iminosugar that acts as a potent inhibitor of specific glycosylation enzymes, making it a valuable tool for investigating the role of N-linked glycosylation in cancer biology and a potential candidate for therapeutic development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction to this compound (DMJ)

This compound is a mannose analogue that primarily functions as a specific inhibitor of Class I α-1,2-mannosidases, which are crucial enzymes in the N-glycan processing pathway within the endoplasmic reticulum (ER) and Golgi apparatus.[1] By inhibiting these enzymes, DMJ disrupts the trimming of high-mannose oligosaccharides on newly synthesized glycoproteins. This interference with N-linked glycosylation can lead to the accumulation of misfolded proteins, inducing ER stress and triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis in cancer cells.[2] Additionally, DMJ has been shown to inhibit α-glucosidases, further impacting glycoprotein processing.[3]

Quantitative Data on DMJ Efficacy

The cytotoxic and anti-proliferative effects of DMJ have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of DMJ.

| Cell Line | Cancer Type | IC50 Value (DMJ) | Assay Duration | Reference |

| A172 | Glioblastoma | 5.3 mM | 72 hours | [4] |

| ACP02 | Gastric Adenocarcinoma | 19.3 mM | 72 hours | [4] |

| MRC5 (non-cancerous control) | Normal Lung Fibroblast | 21.8 mM | 72 hours | [4] |

| α-1,2-mannosidase (enzyme) | N/A (in vitro enzyme assay) | 0.02 µM | N/A | [1] |

Note: The IC50 values for cell viability are significantly higher than for direct enzyme inhibition, which is expected as cellular uptake, metabolism, and the complexity of downstream pathways influence the overall effect.

Core Mechanism of Action and Signaling Pathways

The primary mechanism of action for DMJ in cancer cells is the inhibition of N-linked glycosylation, which leads to ER stress and the activation of the Unfolded Protein Response (UPR). Improperly glycosylated proteins, including critical signaling molecules like Receptor Tyrosine Kinases (RTKs), are retained in the ER, leading to their reduced expression on the cell surface and subsequent disruption of downstream signaling pathways such as the Akt pathway.[5][6][7]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by DMJ in cancer cells.

Caption: DMJ-induced signaling pathway leading to apoptosis and reduced cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of DMJ on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

DMJ Treatment: Prepare serial dilutions of DMJ in culture medium. Remove the old medium from the wells and add 100 µL of the DMJ-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Workflow for quantitative analysis of apoptosis by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DMJ for a specified time (e.g., 24-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with DMJ as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by DMJ (e.g., GRP78/Bip, CHOP, cleaved caspases, p-Akt).

Detailed Protocol:

-

Protein Extraction: Treat cells with DMJ, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GRP78, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound serves as a critical research tool for elucidating the importance of N-linked glycosylation in cancer cell survival, proliferation, and signaling. Its ability to induce ER stress and the UPR provides a clear mechanism for its anti-cancer effects observed in various cell lines. The protocols and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at further understanding and potentially exploiting this pathway for therapeutic intervention. Further studies are warranted to explore the efficacy of DMJ in a wider range of cancer types and to investigate its potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of N-linked glycosylation impairs receptor tyrosine kinase processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Inhibition of N-linked glycosylation disrupts receptor tyrosine kinase signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Deoxymannojirimycin from D-Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin (1-DMJ) is a potent inhibitor of glycosidase enzymes with significant therapeutic potential in areas such as antiviral and anticancer treatments. This document provides detailed protocols for the chemical synthesis of 1-DMJ from the readily available starting material, D-fructose. The primary focus is on a high-yield, practical synthesis utilizing a key Mitsunobu reaction. Alternative synthetic strategies are also discussed and compared. This guide is intended for researchers in medicinal chemistry, drug discovery, and carbohydrate chemistry.

Introduction